N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide
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Overview
Description
N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide is a chemical compound that features a morpholine ring substituted with a carboxamide group and an aminomethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide typically involves the reaction of 3-(aminomethyl)aniline with morpholine-4-carboxylic acid or its derivatives. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of these nitro derivatives can regenerate the amino group.
Scientific Research Applications
N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving amide and morpholine functionalities.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-morpholine-4-carboxamide: This compound is structurally similar but lacks the aminomethyl group on the phenyl ring.
N-(3-cyanophenyl)morpholine-4-carboxamide: This compound features a cyano group instead of an aminomethyl group on the phenyl ring.
N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide: This compound has a cyano group on the phenyl ring and a different substitution pattern.
Uniqueness
N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide is unique due to the presence of the aminomethyl group, which can participate in additional hydrogen bonding and electrostatic interactions. This feature can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c13-9-10-2-1-3-11(8-10)14-12(16)15-4-6-17-7-5-15/h1-3,8H,4-7,9,13H2,(H,14,16) |
InChI Key |
GSRWSEBMNUOOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC(=C2)CN |
Origin of Product |
United States |
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